1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-
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Description
1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- is a useful research compound. Its molecular formula is C17H22O2S and its molecular weight is 290.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : Research demonstrates the synthesis of related compounds through various chemical reactions, highlighting the versatility of naphthalenone derivatives in synthetic organic chemistry. For instance, studies have explored the synthesis of steroids and related compounds, where naphthalenone derivatives serve as key intermediates or model compounds for the synthesis of complex molecules, including steroid analogs not containing ring B (Nazarov et al., 1958).
Transformation and Reactivity : The transformation of certain naphthalenone derivatives through photochemical and thermal cyclization has been explored, indicating their potential in creating novel compounds with significant structures and properties (Matsumoto et al., 2001).
Biological Activities and Applications
Cytoprotective and Anti-inflammatory Properties : Some derivatives have shown moderate anti-inflammatory activity, suggesting potential therapeutic applications. For example, compounds isolated from the marine-derived fungus Leptosphaerulina chartarum demonstrated inhibition of nitric oxide production in stimulated cells, highlighting a possible role in developing anti-inflammatory agents (Zhang et al., 2018).
Cytotoxic Constituents for Cancer Research : Isolation of new natural products from various sources, such as the roots of Ekmanianthe longiflora, has led to the discovery of compounds with significant cytotoxicity against human cancer cells, underscoring the potential of naphthalenone derivatives in cancer research and therapy (Peraza-Sánchez et al., 2000).
Anticancer Activities : New naphthalenones isolated from Juglans mandshurica have shown significant anti-tumor activity against gastric cancer cells, further supporting the role of these compounds in medicinal chemistry and oncology research (Guo et al., 2015).
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNGOTWXBHXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.